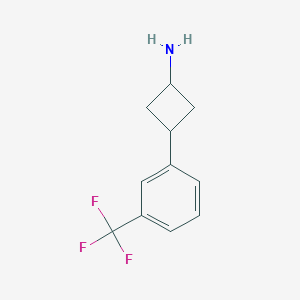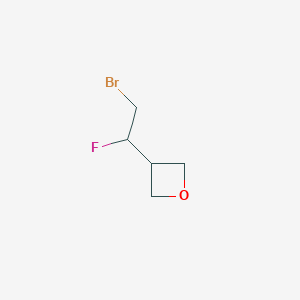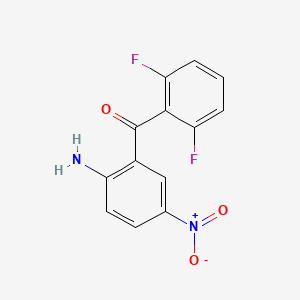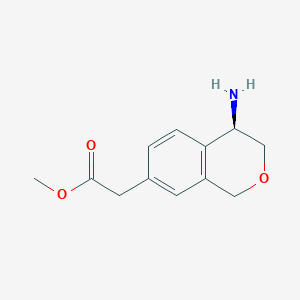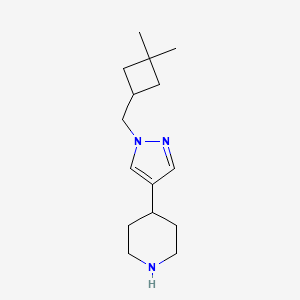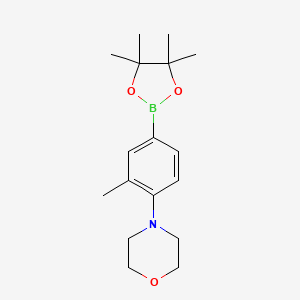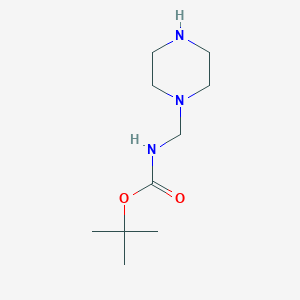
tert-Butyl (piperazin-1-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (piperazin-1-ylmethyl)carbamate: is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl (piperazin-1-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (piperazin-1-ylmethyl)carbamate can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield piperazine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: Piperazine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (piperazin-1-ylmethyl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (piperazin-1-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar structure but lacks the piperazine ring.
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Contains an additional piperidine ring.
Uniqueness: tert-Butyl (piperazin-1-ylmethyl)carbamate is unique due to its specific combination of the tert-butyl carbamate group and the piperazine ring, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H21N3O2 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-(piperazin-1-ylmethyl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
VUXCDRVZXYPZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
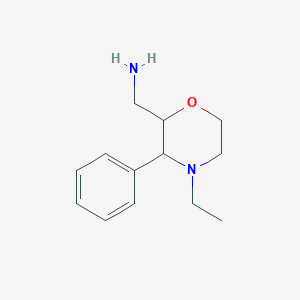
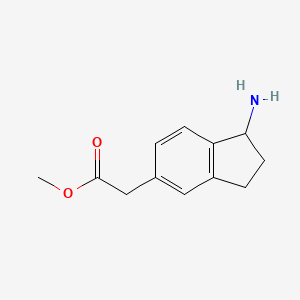
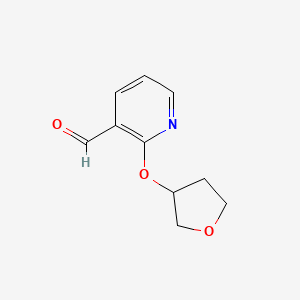
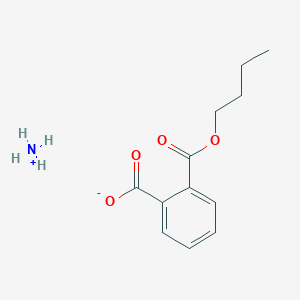
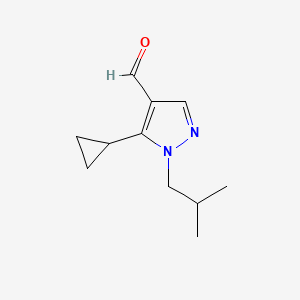
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
